

A Technical Guide to Clarithromycin 9-Oxime: Synthesis, Characterization, and Isomer Control

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Compound of Interest

Compound Name:	Clarithromycin 9-Oxime
CAS No.:	103450-87-9
Cat. No.:	B170295

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Abstract

Clarithromycin 9-Oxime, a pivotal intermediate in the synthesis of novel macrolide antibiotics, represents a critical juncture in the derivatization of the erythromycin scaffold. The conversion of the C9 ketone of Clarithromycin to an oxime functionality not only serves as a protective group but also opens pathways to further structural modifications, such as the Beckmann rearrangement to form 9a-lactam scaffolds[1][2]. This guide provides an in-depth analysis of **Clarithromycin 9-Oxime**, focusing on its chemical identity, a robust and scalable synthesis protocol with an emphasis on isomeric purity, and methods for its analytical characterization. The inherent challenge in this synthesis is controlling the formation of E and Z isomers, a factor that has significant implications for downstream reactions and the purity of the final active pharmaceutical ingredient (API).

Chemical Identity and Physicochemical Properties

Clarithromycin 9-Oxime is the product of the reaction between the ketone at the C9 position of the Clarithromycin aglycone ring and hydroxylamine. This modification is crucial for preventing the intramolecular hemiketal formation characteristic of erythromycin derivatives in acidic conditions and

for enabling further chemical transformations. The compound exists as two geometric isomers, the (E)- and (Z)-oximes, which can be challenging to separate[3].

The fundamental properties of **Clarithromycin 9-Oxime** are summarized below. It is important to note that while a general CAS number exists for the mixed oxime, specific CAS numbers are often assigned to the individual E and Z isomers, which are frequently encountered as impurities in Clarithromycin preparations (designated as Impurity C and Impurity L, respectively, in the European Pharmacopoeia)[4][5][6][7][8].

Identifier	Value	Source(s)
Compound Name	Clarithromycin 9-Oxime	[9][10]
Synonyms	6-O-Methylerythromycin A 9-Oxime	[4][9]
Molecular Formula	C ₃₈ H ₇₀ N ₂ O ₁₃	[4][9][11][12]
Molecular Weight	762.97 g/mol	[4][9][11][12]
CAS Number (Mixture/Unspecified)	103450-87-9	[9][10]
CAS Number (E-isomer)	127253-06-9 (Clarithromycin EP Impurity C)	[4][5][8]
CAS Number (Z-isomer)	127253-05-8 (Clarithromycin EP Impurity L)	[6][7][13]

Synthesis and Isomer Control

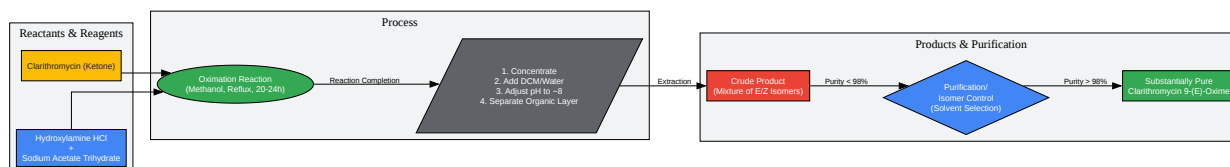
The synthesis of **Clarithromycin 9-Oxime** is achieved through the oximation of Clarithromycin. The primary challenge in this process is to maximize the yield of the desired isomer, typically the (E)-oxime, which is the kinetically and often thermodynamically favored product, while minimizing the formation of the (Z)-isomer[1].

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is paramount for achieving high conversion and isomeric purity.

- Hydroxylamine Source: Hydroxylamine hydrochloride (NH₂OH·HCl) is the standard reagent, as it is a stable, crystalline solid.
- Base: A base is required to liberate the free hydroxylamine from its hydrochloride salt. The choice of base is critical. While strong bases can be used, milder bases like sodium acetate are often preferred to prevent degradation of the acid-sensitive macrolide structure[1][3]. The addition of a co-base like sodium bicarbonate can further buffer the reaction and improve outcomes[1][3].
- Solvent: Polar protic solvents like methanol or ethanol are typically used to dissolve both the macrolide and the polar reagents[3].
- Temperature: The reaction is generally performed at reflux to ensure a reasonable reaction rate. The duration is typically monitored by HPLC until the starting material is consumed[3].

Workflow for Synthesis of Clarithromycin 9-Oxime



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Caption: High-level workflow for the synthesis and purification of **Clarithromycin 9-Oxime**.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established industrial processes aimed at producing substantially pure Clarithromycin 9-(E)-Oxime[1][3].

- **Reagent Preparation:** To a suitable reaction vessel, charge methanol (5 volumes, e.g., 2.5 L). Add hydroxylamine hydrochloride (1.84 eq, e.g., 0.92 kg) and sodium acetate trihydrate (4.0 eq, e.g., 1.85 kg).
- **Reaction Initiation:** Stir the mixture at room temperature and add Clarithromycin (1.0 eq, e.g., 0.5 kg).
- **Reaction Execution:** Heat the reaction mixture to reflux (approx. 65°C) and maintain under stirring for 20-24 hours.
- **In-Process Control (IPC):** Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the consumption of Clarithromycin is complete (e.g., <1%).
- **Initial Work-up:** Cool the reaction mixture and concentrate under vacuum to a minimum stirrable volume.
- **Extraction:** Charge dichloromethane (DCM, 6 volumes, e.g., 3.0 L) and water (5 volumes, e.g., 2.5 L) to the concentrated residue. Stir and allow the layers to separate.
- **pH Adjustment:** Separate the organic (DCM) layer. Wash the organic layer with a 10% aqueous sodium bicarbonate solution to adjust the pH to approximately 8.0. This step is crucial for removing acidic residues and preventing degradation.
- **Final Isolation:** Wash the organic layer with brine, then concentrate under vacuum to yield the crude **Clarithromycin 9-Oxime** product[3]. Further purification, if necessary to remove the (Z)-isomer, can be achieved through selective crystallization or chromatography[1].

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the synthesized **Clarithromycin 9-Oxime**, with a particular focus on quantifying the isomeric ratio.

Analytical Technique	Purpose & Expected Results
HPLC	To determine purity and quantify the ratio of (E)- to (Z)- isomers. A typical method uses a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a detection wavelength of 210 nm[14]. The (E)- isomer is generally the major peak.
Mass Spectrometry (MS)	To confirm the molecular weight. The expected [M+H] ⁺ ion would be at m/z 763.97, corresponding to the molecular formula C ₃₈ H ₇₀ N ₂ O ₁₃ [1].
¹ H NMR	To confirm the chemical structure. Key signals include the disappearance of the C9-ketone environment and the appearance of signals corresponding to the oxime group (-NOH). The chemical shifts of protons near the C9 position will differ between the E and Z isomers, allowing for structural assignment.
¹³ C NMR	To further confirm the structure. A key indicator is the upfield shift of the C9 carbon from a ketone resonance (~220 ppm in Clarithromycin) to an imine-like resonance (~170 ppm) in the oxime product[14].
IR Spectroscopy	To identify key functional groups. The spectrum will show the disappearance of the C=O stretch of the ketone and the appearance of C=N and O-H stretching bands characteristic of the oxime group.

A comprehensive Certificate of Analysis for a reference standard would include data from these techniques to ensure identity and purity[13].

Significance in Drug Development

Clarithromycin 9-Oxime is not merely an intermediate; it is a gateway to a new class of macrolide derivatives. The primary application is its use as a precursor for the synthesis of 9a-lactam macrolides via Beckmann rearrangement[1][2]. These modified macrolides have been investigated for novel antibacterial activities and other therapeutic applications.

Controlling the isomeric purity of the 9-oxime is critical because the stereochemistry of the oxime dictates the outcome of subsequent reactions. The presence of the undesired (Z)-isomer can lead to the formation of significant impurities in the final API, complicating purification and potentially impacting the safety and efficacy profile of the drug product[1][2]. Therefore, a robust and scalable process for producing isomerically pure Clarithromycin 9-(E)-Oxime is a key enabling step in the development of next-generation macrolide antibiotics[1].

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